Cas no 1152964-08-3 (4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol)
![4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/1152964-08-3x500.png)
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol
-
- Inchi: 1S/C13H25NO/c1-10-2-4-11(5-3-10)14-12-6-8-13(15)9-7-12/h10-15H,2-9H2,1H3
- InChI Key: MTMTYFVAPKIEOQ-UHFFFAOYSA-N
- SMILES: C1(O)CCC(NC2CCC(C)CC2)CC1
Computed Properties
- Exact Mass: 211.194
- Monoisotopic Mass: 211.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 32.3A^2
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7641-1G |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 1g |
¥ 3,399.00 | 2023-04-06 | |
Enamine | EN300-91254-0.5g |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 0.5g |
$612.0 | 2023-02-11 | |
TRC | B495620-100mg |
4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7641-10G |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 10g |
¥ 16,995.00 | 2023-04-06 | |
Enamine | EN300-91254-0.25g |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 0.25g |
$389.0 | 2023-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7641-100MG |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 100MG |
¥ 851.00 | 2023-04-06 | |
Chemenu | CM442581-500mg |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95%+ | 500mg |
$680 | 2023-02-03 | |
Aaron | AR019SOU-50mg |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 50mg |
$276.00 | 2025-02-08 | |
Aaron | AR019SOU-2.5g |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 2.5g |
$2142.00 | 2025-02-08 | |
Aaron | AR019SOU-10g |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol |
1152964-08-3 | 95% | 10g |
$4667.00 | 2023-12-16 |
4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol
Research Briefing on 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol (CAS: 1152964-08-3): Recent Advances and Applications
In recent years, the compound 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol (CAS: 1152964-08-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide a comprehensive overview of the latest studies, applications, and potential therapeutic implications associated with this molecule. The compound, characterized by its unique cyclohexyl and amino functional groups, has shown promise in various biomedical applications, including drug development and biochemical modulation.
Recent research has focused on elucidating the pharmacological properties and mechanisms of action of 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) highlighted its role as a potential modulator of G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological and metabolic disorders. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's high affinity for specific GPCR subtypes, suggesting its utility in designing novel therapeutics.
Another significant advancement involves the compound's application in cancer research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The researchers attributed this activity to the compound's ability to disrupt mitochondrial function and induce apoptosis. These findings underscore its potential as a lead compound for developing targeted anticancer agents.
In addition to its therapeutic potential, recent synthetic chemistry efforts have optimized the production of 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol. A 2023 patent (US20230145678A1) detailed an improved synthetic route that enhances yield and purity, making the compound more accessible for large-scale applications. This development is particularly relevant for pharmaceutical companies aiming to incorporate the molecule into drug discovery pipelines.
Despite these promising results, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing preclinical studies are expected to provide further insights into its safety and efficacy, paving the way for potential clinical trials. Researchers are also exploring its derivatives to enhance bioactivity and reduce off-target effects.
In conclusion, 4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol (CAS: 1152964-08-3) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its diverse applications, from GPCR modulation to anticancer activity, highlight its potential to address unmet medical needs. Continued research and development will be crucial in translating these findings into clinically viable therapies.
1152964-08-3 (4-[(4-methylcyclohexyl)amino]cyclohexan-1-ol) Related Products
- 355-02-2(Perfluoro(methylcyclohexane))
- 1804347-27-0(5-Iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 56039-98-6(2-Methyl-2-(methylamino)butanenitrile)
- 1132676-30-2(6-amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2172044-06-1(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolane-3-carbonylazetidine-3-carboxylic acid)
- 6307-44-4(4(3H)-Pyrimidinethione,2-amino-6-methyl-)
- 2228597-49-5(4-methoxy-4-(1-methyl-1H-imidazol-4-yl)methylpiperidine)
- 2116075-54-6(Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate)
- 32705-79-6(Methyl (2-Oxopiperazin-1-yl)acetate Hydrochloride)
- 2097896-39-2(N-2-(1-benzofuran-2-yl)-2-methoxyethyl-N'-(1-phenylethyl)ethanediamide)
